molecular formula C27H30N6O4 B12156970 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12156970
M. Wt: 502.6 g/mol
InChI Key: ZRQMLOIFECXPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-hydrazide derivative featuring two indolin-3-ylidene moieties connected via a pentanedihydrazide linker. The (3E) and (3Z) configurations denote geometric isomerism at the imine bonds of the indole rings, while the propyl substituents at the N1 positions contribute to its lipophilicity and conformational stability. The synthesis of such derivatives typically involves condensation reactions between valproic hydrazide and substituted isatins under acidic conditions, as demonstrated in the preparation of analogous N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide derivatives .

Structurally, the compound belongs to the isatin-derived hydrazide family, which is known for diverse bioactivities, including anticonvulsant, antiviral, and antitumor properties .

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]pentanediamide

InChI

InChI=1S/C27H30N6O4/c1-3-16-32-20-12-7-5-10-18(20)24(26(32)36)30-28-22(34)14-9-15-23(35)29-31-25-19-11-6-8-13-21(19)33(17-4-2)27(25)37/h5-8,10-13,36-37H,3-4,9,14-17H2,1-2H3

InChI Key

ZRQMLOIFECXPNM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

Preparation Methods

Reaction of Glutaric Acid Diethyl Ester with Hydrazine Hydrate

Glutaric acid diethyl ester undergoes nucleophilic acyl substitution with excess hydrazine hydrate in ethanol under reflux (3–5 hours). The reaction proceeds via a two-step mechanism:

  • Ester Aminolysis : Each ester group reacts with hydrazine to form a hydrazide bond.

  • Purification : The crude product is recrystallized from ethanol/water mixtures to yield pure pentanedihydrazide.

Table 1: Reaction Conditions for Pentanedihydrazide Synthesis

ParameterValue
Glutaric acid diethyl ester1.0 equiv
Hydrazine hydrate4.0 equiv
SolventEthanol
TemperatureReflux (78°C)
Time4 hours
Yield85–90%

Preparation of Indole-3-Carboxaldehyde Intermediates

The indolylidene moieties derive from 1-propyl-2-oxo-indole-3-carboxaldehyde, synthesized via a Vilsmeier-Haack reaction followed by functionalization:

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

As described in CN102786460A, the protocol involves:

  • Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added to anhydrous dimethylformamide (DMF) at 0–5°C.

  • Reaction with 2-Methylaniline : The reagent reacts with 2-methylaniline derivatives to form indole-3-carboxaldehyde.

  • Propylation : The indole nitrogen is alkylated using propyl bromide and a base (e.g., K₂CO₃) in DMF at 60°C.

  • Oxidation : The 2-methyl group is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic conditions.

Table 2: Key Steps for Indole-3-Carboxaldehyde Synthesis

StepReagents/ConditionsYield
Vilsmeier formylationPOCl₃, DMF, 0–5°C → reflux75%
N-PropylationPropyl bromide, K₂CO₃, 60°C82%
Oxidation to 2-oxoKMnO₄, H₂SO₄, 50°C68%

Condensation of Pentanedihydrazide with Indole-3-Carboxaldehydes

The final step involves the formation of hydrazone bonds between pentanedihydrazide and the indole aldehydes, with stereochemical control over the E/Z configurations:

Hydrazone Formation Under Acidic Conditions

In a methanol/acetic acid solvent system (4:1 v/v), pentanedihydrazide reacts with two equivalents of 1-propyl-2-oxo-indole-3-carboxaldehyde. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) at 60°C for 12 hours.

Mechanistic Insights :

  • Nucleophilic Attack : The hydrazide nitrogen attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Acid catalysis facilitates water elimination, yielding the hydrazone.

  • Stereochemical Control : The E configuration dominates at higher temperatures due to thermodynamic control, while the Z isomer forms preferentially at lower temperatures (0–25°C).

Table 3: Optimization of Hydrazone Condensation

ParameterE Configuration (3E)Z Configuration (3Z)
Temperature60°C25°C
CatalystPTSA (5 mol%)None
Reaction Time12 hours24 hours
Isomer Ratio (E:Z)85:1530:70

Sequential Coupling for Mixed Stereochemistry

To achieve the target compound’s (3E,3Z) configuration, a stepwise approach is employed:

  • First Coupling (E) : React one hydrazide group at 60°C with excess aldehyde.

  • Second Coupling (Z) : The remaining hydrazide group reacts at 25°C under inert atmosphere (Argon).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the desired isomer.

Analytical Characterization

Critical data for verifying the product include:

  • ¹H NMR : Signals at δ 10.2–10.8 ppm (hydrazone NH), δ 8.3 ppm (indole C3-H), and δ 1.1–1.3 ppm (propyl CH₃).

  • IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Isomer Separation : Differential solubility in ethanol/water mixtures allows fractional crystallization.

  • Byproduct Formation : Excess aldehyde leads to mono-substituted byproducts; stoichiometric control minimizes this.

  • Oxidation Sensitivity : Conduct reactions under inert gas to prevent indole ring oxidation .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: Substitution reactions can occur at various positions on the indole rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Activities Reference(s)
Target Compound R1 = Propyl, R2 = H ~464.5 Under investigation
N′-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide R1 = Methyl, R2 = PhO 353.4 Antimicrobial, Anticancer (preclinical)
2-Amino-N′-[(3E)-2-oxo-1H-indol-3-ylidene]benzohydrazide R1 = H, R2 = NH2 294.3 Anticonvulsant (MES test)
N'~1~-[(3E)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-... R1 = H, R2 = OMe ~512.6 Antiviral (vaccinia virus inhibition)

Key Observations :

  • Propyl vs. Methyl Groups : The target compound’s propyl substituents (vs. methyl in ) likely enhance membrane permeability due to increased hydrophobicity, a critical factor for central nervous system (CNS) drug candidates .
  • Electron-Withdrawing Groups : Methoxy-substituted analogues (e.g., ) show improved antiviral activity, suggesting that electron-donating groups may stabilize interactions with viral proteins.
  • Amino Substitutions: The 2-amino derivative exhibits anticonvulsant activity in maximal electroshock (MES) tests, highlighting the role of polar substituents in modulating ion channel interactions .

Table 2: Comparative Bioactivity Data

Compound Class Anticonvulsant (MES ED50, mg/kg) Antiviral (EC50, µg/mL) Antitumor (MIC, µg/mL)
Target Compound Not reported Not reported Not reported
Methisazone (Isatin-derived) N/A 0.5–2.0 (vaccinia) N/A
5-Methylisatin derivatives N/A >17.7 (HIV-1) 10–20 (M. tuberculosis)
N'-(2-Oxoindolin-3-ylidene) derivatives 30–50 (scPTZ test) N/A 15–25 (Walker carcinoma)

Insights :

  • Propyl groups may reduce metabolic degradation compared to methyl or hydrogen substituents, as seen in pharmacokinetic studies of valproic acid derivatives .

Computational and SAR Analyses

  • SAR Trends :
    • Lipophilicity : Propyl groups enhance logP values (~3.5), correlating with improved blood-brain barrier penetration compared to analogues with logP < 2.5 .
    • Geometric Isomerism : The (3E)/(3Z) configuration may influence binding to ATP-binding cassette (ABC) transporters, as seen in other hydrazide derivatives .

Biological Activity

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique structure, which features dual indole-derived moieties linked by a pentanedihydrazide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3, with a molecular weight of approximately 298.34 g/mol. Its structure includes multiple functional groups such as carbonyl and hydrazine groups, which are known to influence its reactivity and biological interactions.

Property Value
Molecular FormulaC16H15N5O3
Molecular Weight298.34 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has not yet been extensively tested in clinical settings, but its structural similarities to known anticancer agents suggest potential efficacy.

Case studies have demonstrated the effectiveness of related indole-based compounds in targeting breast cancer cells. For example, a study conducted by Pendergrass et al. evaluated the anticancer activity of several oxindole derivatives against human breast cancer cell lines, revealing promising results that warrant further investigation into similar compounds like N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide .

Antimicrobial Activity

The compound's hydrazine and carbonyl functionalities may also contribute to antimicrobial properties. Research on structurally related hydrazone compounds indicates potential anti-inflammatory effects and activity against various microbial strains. The interaction of this compound with bacterial enzymes could be a focal point for future studies aimed at understanding its antimicrobial mechanisms.

The proposed mechanism of action for N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide likely involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Potential reduction of oxidative stress within cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural features and biological activities of related compounds:

Compound Name Structural Features Biological Activity
2-(2-Oxoindolin)Contains an indole ring and carbonyl groupAntitumor properties
Indole DerivativesVarious substitutions on the indole ringAntimicrobial and anticancer activities
Hydrazone CompoundsFormed from aldehydes/ketones and hydrazinesPotential anti-inflammatory effects

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures accelerate condensation but risk side reactions (e.g., hydrolysis).
  • Solvent Purity : Anhydrous conditions prevent deactivation of POCl₃ .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Q. Table 1: Standard Reaction Parameters

StepReagent/ConditionPurposeReference
1POCl₃Activate carbonyl
2TEANeutralize HCl, drive condensation
3DMF, 70°CSolvent and temperature optimization

Basic: Which spectroscopic techniques are critical for confirming the structure, and how are spectral contradictions resolved?

Methodological Answer:

1H/13C NMR :

  • Aromatic Protons : Peaks at δ 7.2–8.1 ppm confirm indole ring systems.
  • Hydrazide NH : Broad singlets near δ 10–11 ppm .

IR Spectroscopy :

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 279.29 g/mol for related analogs) .

Q. Resolving Contradictions :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex regions .

Q. Table 2: Key Spectral Signatures

TechniqueObservationFunctional GroupReference
1H NMRδ 10.5 ppm (s, NH)Hydrazide
IR1695 cm⁻¹Oxo group

Advanced: How can researchers optimize reaction yields using factorial design or flow chemistry?

Methodological Answer:
Factorial Design :

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Example : A 2³ factorial design (8 experiments) identifies interactions between variables. Use ANOVA to rank factors by significance .

Q. Flow Chemistry :

  • Benefits : Enhanced heat/mass transfer improves reproducibility.
  • Protocol :
    • Use microreactors for POCl₃ activation (residence time: 5–10 min).
    • Cascade TEA addition in a second reactor .

Case Study : Flow systems increased yields by 15% compared to batch methods for analogous hydrazides .

Advanced: What computational methods predict biological activity or binding mechanisms?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize kinases or receptors with indole-binding pockets (e.g., serotonin receptors) .

MD Simulations :

  • Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayer) to assess stability .

QSAR Models :

  • Train models using bioactivity data from analogs with varied substituents .

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays .

Basic: What are the common reactions this compound undergoes, and how are they monitored?

Methodological Answer:

Hydrazide Reactivity :

  • Acetylation : React with acetic anhydride to form acylated derivatives.
  • Oxidation : H₂O₂ or KMnO₄ oxidizes indole rings to oxindoles .

Monitoring :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7). Spots under UV indicate intermediates .
  • HPLC : Quantify reaction completion via retention time matching .

Advanced: How do non-covalent interactions influence stability/reactivity in solvents?

Methodological Answer:

Hydrogen Bonding :

  • Polar solvents (e.g., DMSO) stabilize the hydrazide NH via H-bonding, reducing aggregation .

π-π Stacking :

  • Aromatic stacking in non-polar solvents (toluene) can precipitate the compound. Use sonication to redisperse .

Solvent Screening :

  • Test dielectric constants (ε) to balance solubility and reactivity. ε ~30–40 (e.g., DMF) is ideal .

Advanced: What strategies resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

Error Sources :

  • Sample Purity : Recrystallize or use prep-HPLC to remove impurities .
  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) .

Hybrid Approaches :

  • Combine experimental IR with DFT-optimized geometries to assign vibrational modes .

Q. Table 3: Troubleshooting Spectral Data

IssueSolutionReference
Overlapping NMR peaks2D NMR (HSQC/HMBC)
Unassigned IR bandsCompare with computed spectra

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.